3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Description
3-(5-Ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a structurally modified derivative of the immunomodulatory imide drug (IMiD) scaffold, which features a piperidine-2,6-dione core fused to an isoindolinone ring. The ethynyl (-C≡CH) substituent at the 5-position of the isoindolinone moiety distinguishes it from other analogs. These modifications are critical for optimizing pharmacological properties, including cereblon (CRBN)-binding affinity, proteasome-mediated degradation of target proteins, and anti-cancer activity .
Properties
CAS No. |
2412439-21-3 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-(6-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H12N2O3/c1-2-9-3-4-11-10(7-9)8-17(15(11)20)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19) |
InChI Key |
CDRKCWJENLEAFK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidine-2,6-dione Derivatives
Piperidine-2,6-dione (also known as glutarimide) is typically synthesized via cyclization of glutaric acid derivatives. For example, heating glutaric anhydride with ammonia or ammonium salts yields the dione structure. Modifications at the 3-position of the piperidine ring, as required for this compound, are achieved through nucleophilic substitution or condensation reactions. A common precursor is 3-aminopiperidine-2,6-dione, which can undergo further functionalization.
Isoindole Ring Construction
The isoindole ring is constructed using phthalic anhydride derivatives. A key intermediate is 5-substituted isoindoline-1-one, which can be synthesized via cyclization of ortho-xylylene derivatives or through palladium-catalyzed cross-couplings. For the target compound, introducing an ethynyl group at the 5-position requires careful regioselective functionalization. One approach involves bromination at the 5-position of isoindoline-1-one, followed by a Sonogashira coupling with acetylene.
Coupling Strategies for Fragment Integration
Coupling the piperidine-2,6-dione and isoindole fragments is critical. Patented methods for analogous compounds reveal two primary strategies:
Nucleophilic Aromatic Substitution
In this method, a halogenated isoindole (e.g., 5-bromo-1-oxo-2,3-dihydro-1H-isoindole) reacts with 3-aminopiperidine-2,6-dione under basic conditions. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). For example:
The bromine atom is subsequently replaced by an ethynyl group via cross-coupling.
Palladium-Catalyzed Cross-Coupling
The Sonogashira reaction is employed to introduce the ethynyl group. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide, the brominated intermediate reacts with trimethylsilylacetylene (TMSA), followed by deprotection to yield the terminal alkyne:
This method offers high regioselectivity and moderate to good yields (60–75%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethyl acetate and acetonitrile are preferred solvents for coupling reactions due to their compatibility with palladium catalysts. Elevated temperatures (70–85°C) enhance reaction rates but may necessitate shorter reaction times to prevent decomposition. For example, the Sonogashira coupling in acetonitrile at 80°C achieves completion within 4–6 hours.
Catalytic Systems
Catalyst loadings of 2–5 mol% Pd(PPh₃)₄ and 10 mol% CuI are typical. Additives like triethylamine or diisopropylethylamine improve yields by scavenging hydrohalic acids.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/hexanes. High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >95%.
Spectroscopic Confirmation
-
NMR : NMR (DMSO-d₆): δ 2.5–3.0 (m, piperidine H), 4.3–4.5 (s, ethynyl H), 7.6–8.1 (m, isoindole aromatic H).
Challenges and Mitigation Strategies
Ethynyl Group Stability
The ethynyl group is sensitive to oxidative and acidic conditions. Reactions are conducted under inert atmospheres (N₂/Ar) with rigorous exclusion of moisture.
Regioselectivity
Competing reactions at other positions of the isoindole ring are minimized by using sterically hindered catalysts and low temperatures during bromination steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromination, SNAr, Sonogashira | 55–65 | 90–95 | |
| Direct Coupling | Pd-catalyzed cross-coupling | 60–75 | 95–98 |
Industrial-Scale Considerations
For commercial production, cost-effective steps such as recycling catalysts and using aqueous workup protocols are prioritized. The patent US20080064876A1 highlights scalable processes using ethyl acetate and acetonitrile, which are recoverable via distillation .
Chemical Reactions Analysis
Types of Reactions
3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, copper co-catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein-protein interaction studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Isoindolinone-Piperidine-2,6-dione Scaffold
Key Observations :
- Substituent Position: Modifications at the 4-position (e.g., amino, morpholinylmethyl) are common in clinically approved drugs like lenalidomide and iberdomide, while 5-position derivatives (e.g., ethynyl, iodo, fluoro) are emerging in research contexts .
- Electronic Effects: Electron-withdrawing groups (e.g., ethynyl, fluoro) may enhance binding to CRBN by polarizing the isoindolinone ring, as seen with trifluoromethyl groups in urea-modified analogs .
Table 2: Comparative Anti-Cancer Activity
Key Observations :
- Ethynyl derivatives may mimic the activity of halogenated analogs (e.g., 5-iodo in AP13976) by improving solubility or metabolic stability, though direct data are lacking .
- Urea-modified pomalidomide derivatives show superior activity over unmodified controls, suggesting that substituent polarity and hydrogen-bonding capacity are critical .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- Polymorphism studies for analogs (e.g., lenalidomide) highlight the importance of crystalline forms in stability and dissolution .
Biological Activity
3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 268.27 g/mol. Its structure consists of a piperidine ring substituted with an isoindole derivative, which contributes to its biological properties.
Research indicates that compounds similar to 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione may interact with specific biological targets such as the IKAROS Family Zinc Finger proteins (IKZF1, IKZF2, IKZF4). These proteins are crucial in regulating immune responses and hematopoiesis. Inhibition of these proteins can lead to therapeutic effects in conditions like hematological malignancies .
Antimicrobial Activity
Studies have shown that derivatives of isoindole compounds exhibit varying degrees of antimicrobial activity. For instance, certain piperidine derivatives have demonstrated significant activity against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL . The compound's structure suggests it may possess similar properties.
Cytotoxicity
The cytotoxic effects of 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione have been evaluated in various cell lines. Preliminary data suggest that while it exhibits some cytotoxicity, it remains selective for certain cancer cell lines over normal cells, indicating a potential therapeutic window .
Case Study 1: Treatment of Hematological Disorders
A study focused on the use of piperidine derivatives in treating hematological disorders demonstrated that compounds targeting IKZF proteins could significantly reduce tumor burden in murine models. The study reported a reduction in IKZF protein levels correlating with decreased tumor growth rates .
Case Study 2: Antimycobacterial Activity
Another investigation assessed the antimycobacterial properties of structurally related compounds. The results indicated that modifications to the piperidine ring enhanced activity against M. tuberculosis, suggesting a promising avenue for developing new antituberculosis agents .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the isoindolinone core followed by coupling with the piperidine-2,6-dione moiety. Key steps include:
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- In Vitro Binding Assays : Screen against cereblon E3 ligase (common target for piperidine-2,6-dione derivatives) using fluorescence polarization .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MM1.S, RPMI-8226) to determine IC₅₀ values .
- Solubility Studies : Measure kinetic solubility in PBS or simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Polymorphic Variants : Compare dissolution rates and bioactivity of different crystalline forms using PXRD and DSC .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., lenalidomide) .
- Metabolic Stability : Perform liver microsome assays to identify species-specific differences in clearance rates .
Q. What strategies are effective for improving in vivo efficacy and reducing toxicity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Dose Escalation Studies : Use PK/PD modeling in rodent models to balance efficacy (tumor reduction) and toxicity (hematological parameters) .
- Targeted Delivery : Conjugate with monoclonal antibodies or nanoparticles to minimize off-target effects .
Q. How can researchers identify and validate novel biological targets for this compound?
Methodological Answer:
- Proteomics : Perform affinity purification followed by mass spectrometry to map protein interactomes .
- CRISPR Screening : Use genome-wide knockout libraries to identify synthetic lethal partners .
- Molecular Dynamics Simulations : Model binding kinetics with potential targets (e.g., IKZF1/3) to prioritize experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
